1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(Naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound often explored for its potential applications in various scientific fields due to its unique structural attributes. The compound features a naphthalene carbonyl group linked to an imidazole ring through a thioether linkage with a trifluoromethyl-substituted phenylmethyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with naphthalene-1-carboxylic acid, 4-(trifluoromethyl)benzyl chloride, and 4,5-dihydro-1H-imidazole.
Formation of Naphthalene-1-carbonyl Chloride: This intermediate is created by treating naphthalene-1-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The next step involves reacting the naphthalene-1-carbonyl chloride with 4,5-dihydro-1H-imidazole in the presence of a base like triethylamine to form the imidazole intermediate.
Thioether Formation: Finally, the compound is formed by reacting the imidazole intermediate with 4-(trifluoromethyl)benzyl chloride under suitable conditions, such as using a polar aprotic solvent like acetonitrile.
Industrial Production Methods:
Bulk Synthesis: Large-scale production usually employs continuous flow reactors to enhance the efficiency of each step.
Purification: Typically involves recrystallization and column chromatography to ensure high purity.
Types of Reactions:
Oxidation: Undergoes oxidation reactions with agents like hydrogen peroxide.
Reduction: Reduced by agents such as lithium aluminum hydride.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Suitable bases or acids, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Corresponding secondary amines.
Substitution Products: Variety of functionalized imidazole derivatives.
Scientific Research Applications
1-(Naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is utilized in:
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Investigated for possible therapeutic uses, such as in anti-inflammatory or anticancer agents.
Industry: Uses in materials science, particularly in developing new polymers and coatings.
Mechanism of Action
Mechanism: The compound's mechanism typically involves interactions with biological macromolecules, such as enzymes or receptors, mediated by its various functional groups.
Molecular Targets and Pathways: Targets are often enzymes that interact with the carbonyl or sulfanyl groups, influencing biological pathways related to its intended application, like metabolic pathways in medicinal chemistry.
Comparison with Similar Compounds
1-(Naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
1-(Naphthalene-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
1-(Naphthalene-1-carbonyl)-2-({[4-(methyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Each of these similar compounds showcases slight variations in the substituent groups, leading to different chemical behaviors and applications.
Properties
IUPAC Name |
naphthalen-1-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2OS/c23-22(24,25)17-10-8-15(9-11-17)14-29-21-26-12-13-27(21)20(28)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAGPFSBJGNDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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